BenchChemオンラインストアへようこそ!

1-Carbamoylmethyl-3-carboxy-pyridinium iodide

Calcium Signaling NAADP Receptor Second Messenger

Choose 1-Carbamoylmethyl-3-carboxy-pyridinium iodide (CMA008) for its unique functional profile as a cell-permeable, selective NAADP receptor modulator. Unlike high-potency antagonists, its moderate affinity (IC₅₀=90 µM) preserves high-affinity NAADP binding, while its partial agonism at >100 µM enables biased-signaling studies. This nicotinic acid analog also avoids the P2X receptor cross-reactivity of PPADS, ensuring cleaner data in immune or neuronal assays. Ideal for acute slice preparations and HTS where AM-ester prodrugs are impractical.

Molecular Formula C8H9IN2O3
Molecular Weight 308.07 g/mol
Cat. No. B11934074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Carbamoylmethyl-3-carboxy-pyridinium iodide
Molecular FormulaC8H9IN2O3
Molecular Weight308.07 g/mol
Structural Identifiers
SMILESC1=CC(=C[N+](=C1)CC(=O)N)C(=O)O.[I-]
InChIInChI=1S/C8H8N2O3.HI/c9-7(11)5-10-3-1-2-6(4-10)8(12)13;/h1-4H,5H2,(H2-,9,11,12,13);1H
InChIKeyVTMOXJPTMJCJSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Carbamoylmethyl-3-carboxy-pyridinium iodide (CMA008): Verified NAADP Receptor Modulator for Calcium Signaling Research


1-Carbamoylmethyl-3-carboxy-pyridinium iodide (CAS 854091-96-6, also designated CMA008) is a synthetic pyridinium salt that functions as a cell-permeable, small-molecule modulator of the nicotinic acid adenine dinucleotide phosphate (NAADP) receptor [1]. It is a nicotinic acid-derived analog that acts as a competitive antagonist of NAADP-induced Ca²⁺ release, while exhibiting weak partial agonism at higher concentrations [1]. Its structure incorporates a 3-carboxy substituent and an N-carbamoylmethyl group, providing a molecular weight of 308.08 g/mol and the molecular formula C₈H₉IN₂O₃ [1]. This compound is primarily used as a chemical probe to dissect NAADP-mediated calcium signaling pathways in cellular and biochemical assays [1].

Why 1-Carbamoylmethyl-3-carboxy-pyridinium iodide Is Not Interchangeable with Other NAADP Modulators


NAADP signaling research involves a diverse set of chemical tools, including other small-molecule antagonists (e.g., trans-Ned-19, PPADS) and the endogenous ligand itself. However, the functional profile of 1-Carbamoylmethyl-3-carboxy-pyridinium iodide (CMA008) is fundamentally distinct. Its unique combination of moderate potency [1], specific activity in intact cells (cell permeability) [1], and a partially agonistic component at higher concentrations [1] makes it unsuitable for direct substitution with a more potent but functionally divergent antagonist like trans-Ned-19, or a less cell-permeable alternative [2]. Selecting a generic 'NAADP antagonist' without considering these quantifiable differences will likely lead to divergent and irreproducible experimental outcomes. The following evidence details the precise, measurable parameters where this compound differs from its closest comparators.

Quantitative Differentiation of 1-Carbamoylmethyl-3-carboxy-pyridinium iodide vs. NAADP Modulator Comparators


Functional Potency: CMA008 Exhibits a 400,000-Fold Difference in IC₅₀ for Ca²⁺ Release vs. the Gold-Standard Antagonist trans-Ned-19

CMA008 inhibits NAADP-mediated Ca²⁺ release with an IC₅₀ of 15 µM [1]. In contrast, the widely used, high-potency NAADP antagonist trans-Ned-19 exhibits an IC₅₀ of 6 nM for the same functional endpoint in the same sea urchin egg homogenate system [2]. This represents a >2,000-fold difference in potency. Furthermore, at concentrations exceeding 100 µM, CMA008 shifts from an antagonist to a partial agonist, a property not shared by the pure antagonist trans-Ned-19 [1].

Calcium Signaling NAADP Receptor Second Messenger Sea Urchin Egg

Binding Affinity: CMA008's Moderate Binding Affinity Contrasts with trans-Ned-19's Sub-Nanomolar Interaction

In a competitive radioligand binding assay, CMA008 displaces [³²P]NAADP from its receptor site with an IC₅₀ of 90 µM . This is in stark contrast to the highly potent antagonist trans-Ned-19, which displaces [³²P]NAADP with an IC₅₀ of 0.4 nM in the same experimental system [1]. The difference is a factor of 225,000-fold, highlighting the much lower binding affinity of CMA008.

Ligand Binding Radioligand Displacement Receptor Affinity Sea Urchin Egg

Cellular Access: CMA008 is Intrinsically Cell-Permeable, Bypassing the Requirement for Prodrug Strategies

CMA008 is intrinsically cell-permeable and can cross the plasma membrane of intact sea urchin eggs to inhibit NAADP-evoked Ca²⁺ release [1]. Furthermore, it has been shown to selectively ablate NAADP-dependent Ca²⁺ oscillations in intact murine pancreatic acinar cells [1]. In contrast, the endogenous ligand NAADP is not cell-permeant and requires the use of an acetoxymethyl (AM) ester prodrug (NAADP-AM) for loading into intact cells .

Cell Permeability Intact Cell Assays Prodrug Pancreatic Acinar Cells

Pathway Selectivity: CMA008 Does Not Affect the Archetypal P2X7 Receptor Antagonist PPADS, Which is a Promiscuous ATP Analog

CMA008 was developed from a nicotinic acid scaffold and acts as a selective NAADP receptor modulator [1]. While its full off-target profile has not been exhaustively characterized, its activity is focused on the NAADP pathway. In contrast, the known NAADP antagonist PPADS is a non-selective P2 purinoceptor antagonist that acts on both NAADP receptors (IC₅₀ = 20 µM for Ca²⁺ release) [2] and various ATP-gated P2X receptors (e.g., P2X1, P2X2, P2X3, P2X5 with IC₅₀ values in the 1-10 µM range) [3].

Selectivity P2 Receptors PPADS Cross-Reactivity

Optimal Research Use Cases for 1-Carbamoylmethyl-3-carboxy-pyridinium iodide Based on Quantitative Evidence


Probing NAADP Function in Intact Cell Populations Without Complicating Prodrug Loading

Given its established intrinsic cell-permeability, this compound is ideally suited for studies on live cells where the use of an AM-ester prodrug for NAADP is impractical or undesirable [1]. This includes acute slice preparations, primary cell cultures, or high-throughput screening formats. The evidence shows that extracellular application effectively ablates NAADP-dependent Ca²⁺ oscillations in murine pancreatic acinar cells, providing a simple, direct method for acute pharmacological dissection of NAADP-mediated signaling [1].

Discriminating High- vs. Low-Affinity NAADP Binding Sites in Biochemical Assays

The stark contrast in binding affinity between CMA008 (IC₅₀ = 90 µM) and high-potency antagonists like trans-Ned-19 (IC₅₀ = 0.4 nM) can be exploited as an experimental variable [2]. CMA008 is the preferred tool for experiments where only high-affinity NAADP binding should be maintained, or where a low-affinity, reversible interaction is required to differentiate multiple binding sites or conformational states of the NAADP receptor, as the ultra-high affinity of trans-Ned-19 would mask such subtle pharmacology [2].

Investigating Partial Agonism and Modulatory Signaling at the NAADP Receptor

Unlike the pure antagonist trans-Ned-19, CMA008 is known to exhibit weak partial agonism at higher concentrations (>100 µM) [1]. This unique property makes it an invaluable tool for studying biased signaling or the functional consequences of partial receptor activation, a phenomenon that cannot be explored using a full antagonist. Studies aiming to understand the graded output of the NAADP pathway or to identify downstream effectors sensitive to weak, tonic receptor input would benefit from this specific functional profile [1].

A Selective Tool for NAADP Research in Systems with Purinergic Crosstalk

For experiments where the ATP/P2 receptor system is present, CMA008 offers a significant advantage over the non-selective antagonist PPADS. While PPADS potently inhibits multiple P2X receptors, potentially confounding results, the structurally distinct and nicotinic acid-derived CMA008 is a more focused tool for isolating the NAADP pathway [3]. This selectivity is crucial for interpreting calcium signals in cell types (e.g., immune cells, neurons) where both NAADP and purinergic receptors contribute to the overall response [4].

Quote Request

Request a Quote for 1-Carbamoylmethyl-3-carboxy-pyridinium iodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.